molecular formula C8H2Br2S3 B1312789 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene CAS No. 67061-69-2

2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene

Cat. No. B1312789
CAS RN: 67061-69-2
M. Wt: 354.1 g/mol
InChI Key: UTKPZZGBROTDKR-UHFFFAOYSA-N
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Description

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene (2,6-Dibromo-DTT) is a bis-brominated derivative of thieno[3,2-b:2’,3’-d]thiophene (DTT). It has unique electronic properties due to its planar, conjugated, sulfur-rich, and highly thermally stable structure. It contains three annulated thiophene rings and is one of the six isomers of DTTs .


Synthesis Analysis

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is synthesized by reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF). Treatment of 2,6-dibromodithieno[3,2-b:2’,3’-d]thiophene with tetracyanoethylene oxide in 1,2-dibromoethane under reflux gives 2,6-bis(dicyanomethylene)-2,6-dihydrodithieno[3,2-b:2’,3’-d]thiophene as violet deep fine crystals .


Molecular Structure Analysis

The molecular formula of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is C8H2Br2S3 . The structure is planar and conjugated, which contributes to its unique electronic properties .


Chemical Reactions Analysis

Dithieno[3,2-b:2’,3’-d]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is 354.1 g/mol . It is a solid with a melting point of 165-169 °C .

Scientific Research Applications

Solar Cell Technology

One of the notable applications of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene is in the field of solar cell technology. Kwon et al. (2011) developed a synthesis process for this compound and used it to create a donor-acceptor dye for dye-sensitized solar cells (DSCs). The incorporation of this compound in a DSC demonstrated an energy conversion efficiency of 7.3% with promising photovoltaic performance metrics (Kwon et al., 2011).

Electronic Properties and Materials Science

Sánchez-Carrera et al. (2010) explored the electronic properties of a closely related compound, 2,6-diiododithieno[3,2-b:2',3'-d]thiophene, using a combination of experimental and theoretical approaches. Their research provides insight into the electronic structure of these compounds, which is crucial for applications in materials science and electronics (Sánchez-Carrera et al., 2010).

Organic Electronics

In the realm of organic electronics, Yui et al. (1989) synthesized novel electron acceptors, including derivatives of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene. These compounds exhibited high electrical conductivities and formed molecular complexes with various electron donors, indicating their potential in the field of conductive materials (Yui et al., 1989).

Polymer and Electropolymerization Research

Hergué et al. (2011) conducted research on 3,6-dialkoxy derivatives of thieno[3,2-b]thiophenes, synthesizing compounds through various pathways for use in electropolymerization. This research highlights the versatility of thienothiophene derivatives, including 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene, in polymer chemistry and potential applications in electronic devices (Hergué et al., 2011).

Organic Semiconductors and Thin-Film Transistors

Choi et al. (2021) synthesizedsolution-processable dithieno[3,2-b:2',3'-d]thiophene (DTT) derivatives, demonstrating their use as small molecular organic semiconductors for organic field-effect transistors (OFETs). These compounds showed good thermal stability and high charge carrier mobility, underscoring the potential of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene in the development of high-performance OFETs (Choi et al., 2021).

Electrochromic Applications

Research by Neo et al. (2013) focused on the synthesis of conjugated polymers using 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene. These polymers were used for electrochromic applications, demonstrating changes in color upon oxidation. The study highlights the potential use of such compounds in developing electrochromic devices, displays, and inks (Neo et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2. Precautionary measures include avoiding contact with skin, eyes, and clothing, and using suitable protective equipment. If dust or aerosol is generated, a local exhaust should be used .

properties

IUPAC Name

4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKPZZGBROTDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC3=C2SC(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464223
Record name 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene

CAS RN

67061-69-2
Record name 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMODITHIENO[3,2-B:2',3'-D]THIOPHENE
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Synthesis routes and methods

Procedure details

2,6-Dibromo-dithieno[3,2-b;2′,3′-d]thiophene was prepared according to a procedure described in G. F. Pedulli, M. Tiecco, M. Guera, G. Martelli and P. Zanirato, J. C. S. Perkin II, 1978, 212. 2,6-Dibromo-dithieno[3,2-b;2′,3′-d]thiophene (0.5 g, 1.4 mmol), triethylamine (15 ml), and a catalytic amount of palladium bis(triphenylphosphine) dichloride and copper iodide were stirred under nitrogen in tetrahydrofuran. The solution was warmed to 60° C. and 4-pentylphenylacetylene (1.1 g, 6.4 mmol) dissolved in tetrahydrofuran (30 ml) was added dropwise over a period of 2 hours. The solution was heated under reflux overnight. The brown solution was poured in to dichloromethane, washed with water, the chlorinated phase was removed, dried over sodium sulphate and evaporated to dryness. The residue was purified by flash column chromatography using petroleum (80-100) followed by dichloromethane as eluant. Evaporation of the appropriate fractions yielded (1) as a bright yellow solid (320 mg). 1H NMR and 13C NMR showed expected signals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
D Výprachtický, I Demirtas, V Dzhabarov… - Journal of Polymer …, 2017 - Wiley Online Library
New monomers containing 4‐cyanophenyl (–PhCN) groups attached to a thieno[3,2‐b]thiophene (TT) or dithieno[3,2‐b:2′,3′‐d]thiophene (DTT) structure were synthesized and …
Number of citations: 17 onlinelibrary.wiley.com
E Zhu, B Ni, B Zhao, J Hai, L Bian… - Macromolecular …, 2014 - Wiley Online Library
Three novel dithieno[3,2‐b:2′,3′‐d]thiophene‐based low‐bandgap polymers are synthesized by a Suzuki–Miyaura coupling reaction or by direct arylation polycondensation. The …
Number of citations: 16 onlinelibrary.wiley.com
K Lu, C Di, H Xi, Y Liu, G Yu, W Qiu, H Zhang… - Journal of Materials …, 2008 - pubs.rsc.org
A series of semiconducting copolymers incorporating dithieno[3,2-b:2′,3′-d]thiophene moieties in the polythiophene backbone were synthesized. The resulting four copolymers are …
Number of citations: 52 pubs.rsc.org
TH Kwon, V Armel, A Nattestad… - The Journal of …, 2011 - ACS Publications
A one-pot synthesis of 2,6-dibromodithieno[3,2-b;2′,3′-d]thiophene (dibromo-DTT, 4) was developed. A key step was bromodecarboxylation of DTT-2,6-dicarboxylic acid, obtained by …
Number of citations: 90 pubs.acs.org
CZ Wang, JH Do, T Akther, X Feng, L Horsburgh… - Tetrahedron, 2017 - Elsevier
In this work, four stable dithieno[3,2-b:2',3'-d]thiophene-based π-extended molecules were designed and synthesized via a Pd-catalysed Sonogashira coupling reaction. The structures …
Number of citations: 11 www.sciencedirect.com
CZ Wang, JH Do, T Akther, X Feng, T Matsumoto… - Journal of …, 2017 - Elsevier
We herein present four highly fluorescent and stable D-π-D monomers (2), which were designed and synthesized using different types of aryl substituent as the donor via a Suzuki-…
Number of citations: 6 www.sciencedirect.com
CZ Wang, JH Do, T Akther, F Xing, L Horsburgh… - core.ac.uk
Chuan-Zeng Wang, a Jung-Hee Do, a Tahmina Akther, a Feng Xing, b Lynne Horsburgh, c Mark RJ Elsegood, c Carl Redshawd and Takehiko Yamato* a Stable thiophene-based pure …
Number of citations: 3 core.ac.uk
S Okada, K Yamada - Journal of Molecular Structure, 2013 - Elsevier
With the goal of improving the long term redox stability of dithieno[3,2-b:2′,3′-d]thiophene (DTT), we synthesized derivatives with differently sized substituents. It is well known that …
Number of citations: 1 www.sciencedirect.com
K Yui, H Ishida, Y Aso, T Otsubo, F Ogura… - Bulletin of the …, 1989 - journal.csj.jp
Novel heteroquinonoid compounds as potential electron acceptors, 2,5-bis(dicyanomethylene)-2,5-dihydrothieno[3,2-b]thiophene (4a), 3,6-dibromo derivative, 2,6-bis(…
Number of citations: 93 www.journal.csj.jp
M Zhu, H Luo, L Wang, Y Guo, W Zhang, Y Liu, G Yu - Dyes and Pigments, 2013 - Elsevier
2,6-Dialkylphenyldithieno[3,2-b:2′,3′-d]thiophene derivatives (DPCn–DTT) were synthesized and characterized. Effect of alkyl groups on optical characteristics, electrochemical …
Number of citations: 15 www.sciencedirect.com

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